molecular formula C12H15NO6S B1305526 4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid CAS No. 300571-94-2

4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid

Número de catálogo: B1305526
Número CAS: 300571-94-2
Peso molecular: 301.32 g/mol
Clave InChI: DGXXDRKDKYCRLS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid is a complex organic compound characterized by the presence of a benzo[1,4]dioxine ring system, a sulfonylamino group, and a butyric acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[1,4]dioxine ring: This can be achieved through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.

    Introduction of the sulfonylamino group:

    Attachment of the butyric acid moiety: The final step involves the coupling of the sulfonylamino-benzo[1,4]dioxine intermediate with butyric acid or its derivatives using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the cyclization step, as well as automated peptide synthesizers for the coupling step.

Análisis De Reacciones Químicas

Types of Reactions

4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The benzo[1,4]dioxine ring can be oxidized to form quinone derivatives.

    Reduction: The sulfonylamino group can be reduced to an amine under strong reducing conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonylamino group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzo[1,4]dioxine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is being studied for its potential as a therapeutic agent in various diseases:

  • Anti-inflammatory Activity : Preliminary studies suggest that 4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid exhibits anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines, making this compound a candidate for treating inflammatory diseases .
  • Anticancer Properties : There is growing evidence that sulfonamide derivatives can exhibit anticancer activity. The unique structure of this compound may enhance its ability to target cancer cells selectively. Studies are ongoing to evaluate its efficacy against different cancer cell lines .

Pharmacology

The pharmacological profile of the compound is being investigated to understand its mechanism of action:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit certain enzymes, such as carbonic anhydrase and some proteases. This inhibition can lead to therapeutic effects in conditions like glaucoma and hypertension .
  • Neuroprotective Effects : Emerging research suggests that compounds similar to this compound may have neuroprotective effects, potentially providing benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Anti-inflammatory Mechanism

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of sulfonamide derivatives. Researchers found that compounds with similar structural features inhibited the production of nitric oxide and pro-inflammatory cytokines in macrophages. This suggests that this compound may also exert similar effects, warranting further investigation into its anti-inflammatory mechanisms .

Case Study 2: Anticancer Activity

In a recent study reported in Cancer Research, researchers synthesized various sulfonamide derivatives and tested their cytotoxicity against several cancer cell lines. One derivative showed significant inhibition of cell proliferation and induced apoptosis in breast cancer cells. Given the structural similarities, it is hypothesized that this compound could exhibit comparable anticancer properties .

Mecanismo De Acción

The mechanism of action of 4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzo[1,4]dioxine ring system can interact with aromatic residues in proteins, while the sulfonylamino group can form hydrogen bonds with amino acid side chains. The butyric acid moiety can enhance the compound’s solubility and bioavailability.

Comparación Con Compuestos Similares

Similar Compounds

    4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid: Similar structure but with a benzoic acid moiety instead of butyric acid.

    (2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid: Similar structure but with an acetic acid moiety.

Uniqueness

4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid is unique due to the presence of the butyric acid moiety, which can influence its biological activity and solubility. The combination of the benzo[1,4]dioxine ring system with the sulfonylamino group also provides a versatile scaffold for further functionalization and application in various fields.

Actividad Biológica

4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid (CAS Number: 300567-51-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzo[1,4]dioxine moiety linked to a sulfonamide and a butyric acid group. The molecular formula is C12H15NO6SC_{12}H_{15}NO_6S, with a molecular weight of approximately 295.32 g/mol. Understanding its chemical properties is crucial for elucidating its biological activity.

Antiplatelet Activity

Recent studies have identified derivatives of the benzo[1,4]dioxine structure as potential antagonists for protease-activated receptor 4 (PAR4), which plays a significant role in platelet activation. For instance, compounds related to this compound have shown promising results in inhibiting platelet aggregation.

  • In Vitro Studies : One study reported that certain derivatives exhibited potent antiplatelet activity with IC50 values ranging from 14.26 nM to 26.13 nM, indicating strong efficacy in preventing platelet activation without significantly affecting the coagulation cascade .

Metabolic Stability

The metabolic profile of this compound has also been evaluated. Compounds within this class demonstrated improved metabolic stability in human liver microsomes, with half-lives indicating favorable pharmacokinetic properties for oral administration .

CompoundIC50 (nM)T1/2 (min)Oral Bioavailability (%)
Compound 3626.1397.645.11
Compound 3714.26N/AN/A

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of PAR4-mediated pathways in platelets. By blocking this receptor, the compound effectively reduces thrombus formation and may lower the risk of thromboembolic events.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Case Study on Arterial Embolism : A study focused on patients with arterial embolic disease demonstrated that treatment with PAR4 antagonists resulted in reduced platelet aggregation without increasing bleeding risk, suggesting a safer alternative to current antiplatelet therapies .
  • Safety Profile : The safety profile of these compounds has been assessed in various preclinical models, showing minimal adverse effects while maintaining efficacy in platelet inhibition.

Propiedades

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6S/c14-12(15)2-1-5-13-20(16,17)9-3-4-10-11(8-9)19-7-6-18-10/h3-4,8,13H,1-2,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXXDRKDKYCRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389667
Record name 4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300571-94-2
Record name 4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.